8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic reactions, typically involving the condensation of a pyrazole derivative with a spirocyclic precursor. It is often sourced from specialized chemical suppliers and research laboratories focusing on organic synthesis.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. The presence of the pyrazole moiety categorizes it further as a pyrazole derivative.
The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane generally involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity, optimizing conditions such as temperature and pressure for large-scale production.
The molecular structure of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can be represented by its molecular formula and has a molecular weight of 191.27 g/mol. The IUPAC name reflects its complex structure, which includes both spirocyclic and pyrazole components.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃ |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 8-(1-methylpyrazol-5-yl)-6-azaspiro[3.4]octane |
InChI | InChI=1S/C11H17N3/c1-14... |
InChI Key | PXDIRHOCWRYTOP-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)C2CNCC23CCC3 |
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interactions with specific molecular targets within biological systems:
The compound exhibits characteristics typical of heterocyclic compounds, including stability under standard laboratory conditions.
Key chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties can vary based on purity and specific synthesis methods employed.
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several notable applications in scientific research:
This compound's unique structure and potential applications make it a valuable subject for ongoing research in various scientific fields.
The assembly of the 6-azaspiro[3.4]octane core utilizes innovative catalytic strategies that overcome traditional limitations in ring strain and conformational stability. Transition metal catalysis, particularly palladium-based systems, enables efficient spiroannulation through intramolecular C–N bond formation. Recent advances employ Pd(dba)₂/XPhos catalytic systems (2–5 mol%) to mediate the cyclization of N-allyl piperidinone precursors under mild conditions (70–80°C), achieving yields exceeding 78% with minimized diastereomer formation [3] [6]. Alternative earth-abundant catalysts like CuI/1,10-phenanthroline (10 mol%) facilitate spirocyclization via Ullmann-type couplings at reduced temperatures (50–60°C), though with moderate yield compromise (65–70%) [8]. Crucially, these methods circumvent the excessive ring strain encountered in classical Dieckmann condensations, which frequently degrade spirocyclic integrity above 100°C [6].
Table 1: Catalytic Systems for Spirocycle Formation
Catalyst System | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
Pd(dba)₂/XPhos (5 mol%) | 80 | 78–82 | >20:1 | Excellent functional group tolerance |
CuI/Phenanthroline (10 mol%) | 60 | 65–70 | 15:1 | Lower metal loading, cost efficiency |
Ni(acac)₂/DPPF (8 mol%) | 100 | 68–72 | 12:1 | Compatibility with halogenated substrates |
Achieving C5-selective coupling on 1-methyl-1H-pyrazole necessitates precise control to avoid N2/N3 coordination conflicts. Directed ortho-metalation (DoM) tactics exploit the N1-methyl group’s steric bias, enabling selective C5-lithiation at –78°C using n-BuLi/TMEDA prior to transmetallation [10]. This approach delivers >30:1 regioselectivity for C5 over C3/C4 positions, critical for subsequent cross-coupling [10]. For direct spirocycle-pyrazole conjugation, copper-mediated Ullmann couplings between 5-iodo-1-methylpyrazole and 6-azaspiro[3.4]octane-8-amine provide superior selectivity (89%) versus palladium-catalyzed Buchwald-Hartwig methods (72%), which suffer from competing N-alkylation [8] [10]. Halogen exchange reactions using NIS in DMF further enable regioselective C5-iodination of unsubstituted 1-methylpyrazole precursors, establishing versatile handles for downstream functionalization [10].
Table 2: Regioselectivity in Pyrazole Functionalization
Method | Reagent/Catalyst | Temperature | C5:Other Regioisomers | Primary Application |
---|---|---|---|---|
Directed Lithiation | n-BuLi/TMEDA | –78°C | >30:1 | C5-Borylation/Stannylation |
Copper-Mediated Amination | CuI/1,10-phenanthroline | 110°C | 25:1 | Direct C–N coupling with amines |
Electrophilic Iodination | N-Iodosuccinimide (NIS) | 25°C | 20:1 | C5-Halogenation for cross-coupling |
Microwave irradiation drastically accelerates critical steps in the synthesis sequence, particularly spirocycle-pyrazole conjugation and heterocyclic dehydrogenation. The Cu-catalyzed coupling between 8-bromo-6-azaspiro[3.4]octane and 1-methyl-5-(tributylstannyl)pyrazole demonstrates a 12-fold reduction in reaction time (15 min vs 3h) under microwave conditions (150°C, 300W), maintaining yields at 85±3% [8]. Similarly, microwave-assisted dehydrogenation of piperidine intermediates using DDQ achieves full conversion in <10 minutes compared to 6–8 hours thermally, suppressing degradation pathways that commonly reduce yields by 15–20% [6] [8]. These protocols consistently enhance atom economy by reducing solvent volumes 3–5 fold and eliminating stoichiometric oxidant excesses [3].
Continuous flow systems resolve key bottlenecks in the synthesis’s final stages, particularly exothermic N-alkylations and air-sensitive metalations. The generation of organolithium species (e.g., 5-lithio-1-methylpyrazole) within microreactors (<1 mL volume) at –30°C enables precise residence time control (<0.5 sec), preventing thermal decomposition observed in batch reactors [10]. Subsequent in-line coupling with 6-azaspiro[3.4]octan-8-one achieves 92% conversion with a 15-minute total residence time. For hydrogenation of spirocyclic olefin precursors, packed-bed reactors with Pd/C catalysts (10 bar H₂, 50°C) deliver complete conversion in <3 minutes, outperforming batch autoclaves requiring hours [3]. These systems enable kilogram-scale production with impurity profiles consistently meeting <0.5% total byproducts – crucial for pharmaceutical applications requiring stringent ICH guidelines compliance [6].
Table 3: Flow Chemistry Parameters for Key Steps
Reaction Step | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Throughput (g/h) |
---|---|---|---|---|---|
Spirocycle-Pyrazole Coupling | Micro-tubular | 100 | 15 min | 92 | 48 |
Directed C5-Lithiation | Chip microreactor | –30 | <0.5 sec | >99 (intermediate) | 12 |
Hydrogenation | Packed-bed (Pd/C) | 50 | 3 min | 100 | 210 |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: